3-Amino-4-(methylamino)benzoic acid
Overview
Description
“3-Amino-4-(methylamino)benzoic acid” is a chemical compound with the molecular formula C8H10N2O2 . Its average mass is 166.177 Da and its monoisotopic mass is 166.074234 Da .
Synthesis Analysis
The synthesis of cyclic peptides, which are becoming increasingly important in drug discovery, has been described using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker . This on-resin, cleavage-inducing cyclization methodology allows for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-(methylamino)benzoic acid” can be analyzed using various tools such as Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “3-Amino-4-(methylamino)benzoic acid” are complex and can involve various processes . For example, it has been used in the synthesis of cyclic peptides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-(methylamino)benzoic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 386.0±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C . It also has a polar surface area of 75 Å2 and a molar volume of 123.7±3.0 cm3 .
Scientific Research Applications
On-Resin Peptide Cyclization
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in the area of Peptide Synthesis .
Summary of the Application
“3-Amino-4-(methylamino)benzoic acid”, also known as the MeDbz linker, is used in the synthesis of cyclic peptides . Cyclic peptides are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .
Methods of Application or Experimental Procedures
The MeDbz linker enables the use of a cleavage-inducing cyclization strategy, also referred to as cyclative cleavage . In this on-resin methodology, the peptide remains attached to the resin throughout activation to give the MeNbz linker and acid-mediated removal of all protecting groups. Then, addition of a neutral pH buffer or base induces the process of cyclization with concomitant cleavage from the solid support, while the MeNbz linker remains attached to the resin .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZIBMYRWBVKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467951 | |
Record name | 3-amino-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(methylamino)benzoic acid | |
CAS RN |
66315-15-9 | |
Record name | 3-Amino-4-(methylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(methylamino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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